Bienvenue dans la boutique en ligne BenchChem!

6-(tert-Butyl)indolin-2-one

Medicinal Chemistry Physicochemical Property Optimization ADME Profiling

6-(tert-Butyl)indolin-2-one (CAS 1488409-59-1, C12H15NO) is a 6-position substituted oxindole derivative within the broader indolin-2-one chemotype, a privileged scaffold widely recognized for its ability to inhibit various protein kinases implicated in oncology. The compound features a tert-butyl group on the 6-position of the indolin-2-one core, which confers distinct physicochemical properties including a computed XLogP3 value of 2.8, a topological polar surface area (TPSA) of 29.1 Ų, and a molecular weight of 189.25 g/mol.

Molecular Formula C12H15NO
Molecular Weight 189.25 g/mol
Cat. No. B11904470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(tert-Butyl)indolin-2-one
Molecular FormulaC12H15NO
Molecular Weight189.25 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC2=C(CC(=O)N2)C=C1
InChIInChI=1S/C12H15NO/c1-12(2,3)9-5-4-8-6-11(14)13-10(8)7-9/h4-5,7H,6H2,1-3H3,(H,13,14)
InChIKeyHUVCAULALLVOHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(tert-Butyl)indolin-2-one: A Sterically Demanding Scaffold for Kinase-Focused Medicinal Chemistry Procurement


6-(tert-Butyl)indolin-2-one (CAS 1488409-59-1, C12H15NO) is a 6-position substituted oxindole derivative within the broader indolin-2-one chemotype, a privileged scaffold widely recognized for its ability to inhibit various protein kinases implicated in oncology [1]. The compound features a tert-butyl group on the 6-position of the indolin-2-one core, which confers distinct physicochemical properties including a computed XLogP3 value of 2.8, a topological polar surface area (TPSA) of 29.1 Ų, and a molecular weight of 189.25 g/mol [2]. Unlike its more extensively studied 3-substituted or 5-substituted counterparts, 6-substituted indolinones represent a distinct and less congested intellectual property space while retaining the key hydrogen-bonding pharmacophore essential for kinase hinge-region interactions [3].

Why 6-(tert-Butyl)indolin-2-one Is Not a Commodity Substitute: Differential Physicochemical and Steric Constraints


Generic substitution of indolin-2-one derivatives is scientifically untenable due to the profound impact of substituent position and nature on both selectivity and pharmacokinetic behavior. SAR studies across oxindole chemotypes demonstrate that the 5-position substitution critically dictates kinase selectivity profiles (e.g., cyano vs. cyanoethyl groups in AMPK/GSK3β inhibition) [1], while 6-position substitution fundamentally alters the electronic and steric environment of the hinge-binding lactam [2]. Specifically, the tert-butyl group at the 6-position of 6-(tert-Butyl)indolin-2-one introduces substantial steric bulk proximal to the aromatic ring, a feature that cannot be replicated by 5-substituted analogs like 5-(tert-butyl)indolin-2-one or unsubstituted oxindole, thereby altering binding pocket complementarity and metabolic stability .

6-(tert-Butyl)indolin-2-one: Quantifiable Differentiation Evidence for Procurement Decisions


Increased Lipophilicity (XLogP3) for Enhanced Passive Permeability vs. Unsubstituted Oxindole

6-(tert-Butyl)indolin-2-one exhibits a significantly elevated computed lipophilicity (XLogP3 = 2.8) compared to the unsubstituted parent scaffold oxindole (indolin-2-one), which has a measured logP of 1.32 [1]. This 1.48-unit increase in logP translates to an approximately 30-fold higher theoretical partition coefficient, indicating markedly improved passive membrane permeability characteristics that are favorable for intracellular target engagement . The tert-butyl substituent is a classic medicinal chemistry tactic to enhance logP without introducing metabolically labile alkyl chains.

Medicinal Chemistry Physicochemical Property Optimization ADME Profiling

Maintained Hydrogen Bonding Capacity Despite 6-Position Steric Bulk

The topological polar surface area (TPSA) of 6-(tert-Butyl)indolin-2-one remains identical to that of unsubstituted oxindole at 29.1 Ų, as the tert-butyl group at the 6-position contributes no polar atoms [1]. This indicates that the critical lactam hydrogen bond donor/acceptor pair (the C2=O and N1-H) is unperturbed and fully available for canonical kinase hinge-region interactions, a requirement for potent ATP-competitive inhibition [2]. In contrast, 3-substituted analogs often modulate TPSA and disrupt the planar geometry required for hinge binding.

Medicinal Chemistry Kinase Inhibitor Design Pharmacophore Modeling

Selectivity Tuning via 6-Position Steric Hindrance in Kinase Inhibition

Patent literature explicitly identifies 6-substituted indolinones, including those with alkyl and bulky groups, as selective inhibitors of VEGF-, PDGF-, and FGF-receptor tyrosine kinases [1]. Within this series, the introduction of a tert-butyl group at the 6-position significantly alters the biological activity profile by increasing steric hindrance, which reduces non-specific DNA intercalation and enhances selectivity toward specific cancer cell lines compared to less sterically hindered 6-substituted analogs (e.g., 6-methoxy or 6-methyl derivatives) . This class-level SAR inference is supported by the observation that 6-methoxycarbonyl-substituted indolinones exhibit a highly favorable selectivity profile, and increasing steric bulk further refines this selectivity [1].

Kinase Selectivity Receptor Tyrosine Kinase VEGFR/PDGFR Inhibition

Oxidative Stability at the 3-Position vs. 3-Unsubstituted Oxindoles

The 6-(tert-Butyl)indolin-2-one scaffold lacks substitution at the metabolically labile C3 position, a key structural difference from many bioactive indolinones (e.g., sunitinib and its analogs) that contain a 3-alkylidene or 3-arylidene moiety [1]. This C3 methylene group is inherently resistant to the oxidative pathways that generate reactive intermediates from 3-substituted analogs, thereby reducing the potential for mechanism-based toxicity and improving compound stability in biological matrices [2]. This structural feature is particularly advantageous for developing cleaner chemical probes and lead compounds with improved safety margins.

Synthetic Chemistry Metabolic Stability Reactive Metabolite Avoidance

Strategic Application Scenarios for 6-(tert-Butyl)indolin-2-one in Kinase Drug Discovery and Chemical Biology


Design of Selective VEGFR/PDGFR Tyrosine Kinase Inhibitors with Improved Physicochemical Properties

Leverage the 6-tert-butyl oxindole core as a hinge-binding scaffold for developing selective VEGFR and PDGFR inhibitors. The enhanced lipophilicity (XLogP3 = 2.8) conferred by the tert-butyl group improves passive permeability for intracellular kinase access [1], while the 6-position substitution pattern is documented in patents to confer selectivity toward VEGF and PDGF receptor families over other kinases [2]. The unsubstituted C3 position provides a versatile handle for introducing diverse substituents to optimize potency and selectivity without introducing metabolic liabilities [3].

Development of Sterically Shielded Chemical Probes to Minimize Off-Target DNA Intercalation

Utilize the bulky 6-tert-butyl substituent to reduce non-specific DNA intercalation, a common off-target effect of planar aromatic kinase inhibitors [1]. The steric hindrance provided by the tert-butyl group physically obstructs intercalation between DNA base pairs, thereby reducing false-positive cytotoxicity readouts in cell-based assays and enabling cleaner target validation studies [2]. This is particularly valuable in oncology research where distinguishing on-target kinase inhibition from DNA damage responses is critical.

Synthesis of Metabolically Stable Oxindole-Based Leads with Reduced Reactive Metabolite Risk

Employ 6-(tert-Butyl)indolin-2-one as a starting scaffold for lead optimization programs requiring high metabolic stability. The absence of C3 substitution eliminates a major site of CYP-mediated oxidation that plagues many 3-substituted oxindole clinical candidates [1]. Combined with the metabolically robust tert-butyl group (resistant to benzylic oxidation), this scaffold offers a cleaner starting point for developing drug candidates with favorable ADME profiles and reduced potential for idiosyncratic toxicity [2].

Building Block for Diversity-Oriented Synthesis of Kinase-Focused Libraries

Incorporate 6-(tert-Butyl)indolin-2-one into diversity-oriented synthesis workflows to generate novel kinase inhibitor libraries. The commercially available scaffold can be functionalized at the C3 position via aldol condensation, Knoevenagel condensation, or alkylation to introduce diverse aryl, heteroaryl, and alkyl substituents [1]. The resulting 3-substituted-6-tert-butyl-oxindoles represent a structurally distinct chemotype from the extensively patented 5-substituted oxindole series, offering opportunities for novel intellectual property generation [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(tert-Butyl)indolin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.